Cas no 868230-91-5 (N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide)

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a specialized benzothiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates dichloro and difluoro substituents, enhancing its reactivity and selectivity in targeted interactions. The compound's benzothiazole core contributes to its stability, while the halogenated aromatic rings may improve binding affinity in biological systems. This molecule is of interest for its potential as an intermediate in the synthesis of bioactive compounds, particularly those with antimicrobial or pesticidal properties. Its well-defined chemical structure allows for precise modifications, making it a valuable candidate for structure-activity relationship studies in medicinal and agricultural chemistry.
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide structure
868230-91-5 structure
Product Name:N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
CAS No:868230-91-5
MF:C14H6Cl2F2N2OS
MW:359.178046703339
CID:5960748
PubChem ID:2150759
Update Time:2025-06-11

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
    • F1813-0798
    • 868230-91-5
    • AKOS024610767
    • N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide
    • Inchi: 1S/C14H6Cl2F2N2OS/c15-6-4-5-7(16)12-11(6)19-14(22-12)20-13(21)10-8(17)2-1-3-9(10)18/h1-5H,(H,19,20,21)
    • InChI Key: KQHGIMVBSGMOSC-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(Cl)C=CC(Cl)=C2S1)(=O)C1=C(F)C=CC=C1F

Computed Properties

  • Exact Mass: 357.9545957g/mol
  • Monoisotopic Mass: 357.9545957g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 70.2Ų

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide Pricemore >>

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Additional information on N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Professional Introduction to N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (CAS No. 868230-91-5)

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, identified by its CAS number 868230-91-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide incorporates both benzothiazole and difluorobenzamide moieties. The benzothiazole ring system is well-known for its biological activity and has been extensively studied for its potential applications in treating various diseases. Specifically, the 4,7-dichloro substitution pattern on the benzothiazole core enhances its electronic properties and influences its interactions with biological targets. Meanwhile, the 2,6-difluorobenzamide moiety introduces fluorine atoms at key positions, which are known to improve metabolic stability and binding affinity in drug molecules.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has emerged as a compound of interest due to its structural complexity and potential biological activity. Studies have suggested that this molecule may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory and infectious diseases. The presence of both chloro and fluoro substituents enhances its pharmacokinetic properties, making it a valuable scaffold for further medicinal chemistry optimization.

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms at the 2 and 6 positions of the benzamide ring is particularly challenging due to the high electronegativity of fluorine. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels necessary for pharmaceutical applications. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to construct the desired molecular framework efficiently.

The biological evaluation of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has revealed promising results in preclinical studies. Initial assays have demonstrated that this compound can interact with specific biological targets with high affinity. For instance, it has shown potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Additionally, the compound has exhibited antiviral properties against certain RNA viruses by interfering with viral replication mechanisms. These findings underscore the therapeutic potential of this molecule in addressing a wide range of diseases.

The structural features of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, particularly the presence of halogen atoms and heterocyclic rings, contribute to its unique pharmacological profile. Halogen atoms are known to modulate drug-receptor interactions by influencing electronic distributions and steric hindrance. The benzothiazole core provides a scaffold that can be further modified to enhance binding affinity and selectivity. These characteristics make this compound an attractive candidate for structure-based drug design approaches.

In conclusion, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide(CAS No. 868230-91-5) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activity position it as a valuable tool for developing new therapeutic agents. Ongoing research efforts are focused on optimizing its chemical properties and evaluating its efficacy in clinical settings. As our understanding of disease mechanisms continues to evolve,this compound is likely to play an increasingly important role in addressing unmet medical needs.

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